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Compound of Interest

Compound Name: Methyl 3-ethyl-2-hydroxybenzoate

Cat. No.: B1514501 Get Quote

This technical guide provides a comprehensive analysis of the anticipated spectroscopic data

for Methyl 3-ethyl-2-hydroxybenzoate. In the absence of published experimental spectra for

this specific molecule, this document serves as a predictive guide for researchers, chemists,

and drug development professionals. By leveraging established principles of nuclear magnetic

resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), and

drawing parallels with structurally similar compounds, we can construct a reliable spectroscopic

profile. This guide not only predicts the spectral features but also explains the underlying

chemical principles, offering a robust framework for the empirical analysis and structural

verification of this compound.

Molecular Structure and Spectroscopic Overview
Methyl 3-ethyl-2-hydroxybenzoate (C₁₀H₁₂O₃, Molar Mass: 180.20 g/mol ) is a substituted

aromatic ester. Its structure comprises a benzene ring with a hydroxyl group at position 2, an

ethyl group at position 3, and a methyl ester group at position 1. This unique arrangement of

functional groups will give rise to a distinct set of signals in its various spectra, allowing for

unambiguous identification.

The following sections will detail the predicted spectroscopic data for Methyl 3-ethyl-2-
hydroxybenzoate and provide standardized protocols for data acquisition.
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Predicted ¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy
Proton NMR (¹H NMR) spectroscopy is a powerful technique for elucidating the structure of

organic molecules by providing information about the chemical environment, connectivity, and

number of hydrogen atoms.[1] The predicted ¹H NMR spectrum of Methyl 3-ethyl-2-
hydroxybenzoate is expected to show distinct signals for the aromatic protons, the ethyl group

protons, the methyl ester protons, and the hydroxyl proton.

Predicted ¹H NMR Data
The chemical shifts are predicted for a sample dissolved in deuterated chloroform (CDCl₃) with

tetramethylsilane (TMS) as an internal standard.[2][3]
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Protons
Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Rationale

-OH ~10.5 - 11.5 Singlet 1H

The phenolic

proton is

expected to be

significantly

deshielded due

to intramolecular

hydrogen

bonding with the

adjacent

carbonyl group,

similar to methyl

2-

hydroxybenzoate

.[3]

Ar-H (H6) ~7.8 - 8.0
Doublet of

doublets
1H

This proton is

ortho to the

electron-

withdrawing

ester group,

leading to a

downfield shift.

Ar-H (H4, H5) ~6.8 - 7.5 Multiplet 2H

These aromatic

protons will

exhibit complex

splitting due to

coupling with

each other and

with H6. Their

chemical shifts

are influenced by

the hydroxyl and

ethyl groups.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.docbrown.info/page06/spectra2/methyl-salicylate-nmr1h.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1514501?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


-OCH₃ ~3.9 Singlet 3H

The methyl ester

protons are in a

typical chemical

environment for

such a group.[3]

-CH₂CH₃ ~2.7 Quartet 2H

The methylene

protons are

adjacent to the

aromatic ring and

a methyl group,

resulting in a

quartet.

-CH₂CH₃ ~1.2 Triplet 3H

The terminal

methyl protons of

the ethyl group

will appear as a

triplet due to

coupling with the

adjacent

methylene

protons.

Experimental Protocol: ¹H NMR Spectroscopy
A standard protocol for acquiring a ¹H NMR spectrum of a small organic molecule like Methyl
3-ethyl-2-hydroxybenzoate is as follows:[4][5]

Sample Preparation:

Weigh approximately 5-25 mg of the purified compound.[4]

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

[4]

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing.[1]
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Transfer the solution to a standard 5 mm NMR tube.

If any solid particles are present, filter the solution before transferring it to the NMR tube to

ensure proper shimming.[4]

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve a homogeneous field, which is crucial for obtaining

sharp spectral lines.

Set the appropriate acquisition parameters, including the number of scans, pulse width,

and relaxation delay.

Acquire the free induction decay (FID) signal.

Data Processing:

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

Phase-correct the spectrum to ensure all peaks are in the absorptive mode.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Integrate the peaks to determine the relative ratios of the different types of protons.

Analyze the splitting patterns (multiplicities) to deduce the connectivity of the protons.

Sample Preparation Data Acquisition Data Processing

Dissolve 5-25 mg
in 0.6-0.7 mL CDCl3 + TMS

Transfer to
NMR Tube

Insert Sample into
Spectrometer Lock and Shim Acquire FID Fourier Transform Phase and Calibrate Integrate and Analyze

Click to download full resolution via product page
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Caption: Workflow for ¹H NMR Spectroscopy.

Predicted ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a

molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal in the

¹³C NMR spectrum.

Predicted ¹³C NMR Data
The predicted chemical shifts are relative to TMS at 0.00 ppm.

Carbon Atom
Predicted Chemical Shift
(δ, ppm)

Rationale

C=O (ester) ~170
The carbonyl carbon of the

ester is expected in this region.

C2 (C-OH) ~160

The carbon attached to the

hydroxyl group is significantly

deshielded.

C1 (C-COOCH₃) ~115
The aromatic carbon bearing

the ester group.

C3 (C-CH₂CH₃) ~135
The aromatic carbon attached

to the ethyl group.

C4, C5, C6 ~120 - 130

The remaining aromatic

carbons will have shifts in this

typical range.

-OCH₃ ~52 The methyl carbon of the ester.

-CH₂CH₃ ~23
The methylene carbon of the

ethyl group.

-CH₂CH₃ ~14
The terminal methyl carbon of

the ethyl group.
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Experimental Protocol: ¹³C NMR Spectroscopy
The protocol for ¹³C NMR is similar to that for ¹H NMR, with some key differences:[2][4]

Sample Preparation:

A higher concentration of the sample is typically required (50-100 mg) due to the low

natural abundance of ¹³C.[4]

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent in an NMR tube.

Instrument Setup and Data Acquisition:

Tune the spectrometer to the ¹³C frequency.

A proton-decoupled spectrum is usually acquired to simplify the spectrum by removing C-

H coupling, resulting in a single peak for each unique carbon.

A larger number of scans is typically required to achieve a good signal-to-noise ratio.

Data Processing:

The data processing steps are analogous to those for ¹H NMR.

Predicted Infrared (IR) Spectroscopy
Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present

in a molecule by measuring the absorption of infrared radiation.[6][7]

Predicted IR Data
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Functional Group
Predicted Absorption
Range (cm⁻¹)

Vibration Mode

O-H (hydroxyl) 3200 - 3600 (broad) Stretching

C-H (aromatic) 3000 - 3100 Stretching

C-H (aliphatic) 2850 - 3000 Stretching

C=O (ester) 1680 - 1710 Stretching

C=C (aromatic) 1450 - 1600 Stretching

C-O (ester) 1100 - 1300 Stretching

The broad O-H stretch is indicative of hydrogen bonding. The C=O stretch may be at a lower

wavenumber due to conjugation with the aromatic ring and intramolecular hydrogen bonding

with the ortho-hydroxyl group.[8]

Experimental Protocol: Attenuated Total Reflectance
(ATR) FT-IR Spectroscopy
ATR is a common and convenient technique for obtaining IR spectra of solid and liquid samples

with minimal preparation.[9]

Instrument Setup:

Ensure the ATR crystal (e.g., diamond) is clean.

Record a background spectrum of the empty ATR stage. This will be subtracted from the

sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water

vapor).[6]

Sample Analysis:

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

Apply pressure using the built-in clamp to ensure good contact between the sample and

the crystal.
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Acquire the IR spectrum.

Data Processing:

The software will automatically subtract the background spectrum.

Identify and label the significant absorption peaks.

Predicted Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio

(m/z) of ionized molecules. Electron ionization (EI) is a common method that involves

bombarding the sample with high-energy electrons, causing ionization and fragmentation.[10]

Predicted Mass Spectrum Data
m/z Predicted Ion Notes

180 [M]⁺ Molecular ion peak.

149 [M - OCH₃]⁺
Loss of the methoxy radical

from the ester.

151 [M - C₂H₅]⁺ Loss of the ethyl radical.

121 [M - COOCH₃]⁺
Loss of the carbomethoxy

group.

93 [C₆H₅O]⁺
A common fragment from the

cleavage of the aromatic ring.

Predicted Fragmentation Pathway
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[M]⁺˙
m/z = 180

[M - OCH₃]⁺
m/z = 149

- •OCH₃

[M - C₂H₅]⁺
m/z = 151

- •C₂H₅

[M - COOCH₃]⁺
m/z = 121

- •COOCH₃
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Caption: Predicted EI-MS Fragmentation Pathway.

Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)
GC-MS is a powerful combination for separating and identifying components of a mixture.[11]

[12][13]

Sample Preparation:

Prepare a dilute solution of the sample (approx. 10 µg/mL) in a volatile organic solvent

such as dichloromethane or hexane.[12]

Ensure the sample is free of non-volatile materials and particulates.[13]

Instrument Setup and Data Acquisition:

Set the GC parameters, including the injection port temperature, column type, and

temperature program. A non-polar column like a DB-5 is often a good starting point.[12]

Set the MS parameters, including the ionization mode (EI), mass range, and scan speed.

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
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Data Analysis:

The GC will separate the components of the sample, and the MS will record a mass

spectrum for each eluting peak.

Analyze the mass spectrum of the peak corresponding to Methyl 3-ethyl-2-
hydroxybenzoate.

Identify the molecular ion peak and analyze the fragmentation pattern to confirm the

structure.

Conclusion
This guide provides a detailed, predictive spectroscopic analysis of Methyl 3-ethyl-2-
hydroxybenzoate. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the provided

experimental protocols, offer a comprehensive framework for researchers to identify and

characterize this compound. The logical connections between the molecular structure and the

expected spectral features are highlighted, underscoring the power of these analytical

techniques in modern chemical research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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